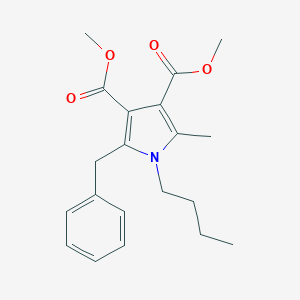
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to other compounds such as “3-((4-NITRO-PHENYL)-HYDRAZONO)-BUTYRIC ACID ETHYL ESTER” and “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” which have been studied12.
Synthesis Analysis
The synthesis of this compound or its related compounds is not well-documented in the literature. However, there are general methods for the synthesis of similar compounds. For example, the protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound3.Molecular Structure Analysis
The molecular structure of this compound is not readily available. However, related compounds such as “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” have been studied, and their structures can be viewed using computational methods2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented. However, related compounds have been studied. For example, the reduction of nitro groups to amines is a common reaction in organic chemistry4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, related compounds such as “Acetic acid, 4-nitrophenyl ester” have been studied, and their properties are documented6.Safety And Hazards
The safety and hazards associated with this compound are not well-documented. However, related compounds such as “4-Nitrophenyl acetate” and “4-Nitrophenyl chloroformate” are known to cause severe skin burns and eye damage, and may cause respiratory irritation78.
Orientations Futures
Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its potential uses in various fields such as medicine or materials science, and assessing its safety and environmental impact.
Please note that this analysis is based on the limited information available and the similarities with related compounds. For a more accurate and comprehensive analysis, more specific and detailed studies would be needed.
Propriétés
Numéro CAS |
159670-70-9 |
|---|---|
Nom du produit |
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester |
Formule moléculaire |
C12H10N2O5 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
Clé InChI |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)





![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
